1-(2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(2-(trifluoromethyl)phenyl)urea
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Description
1-(2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(2-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C17H17F3N2O3 and its molecular weight is 354.329. The purity is usually 95%.
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Biological Activity
1-(2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(2-(trifluoromethyl)phenyl)urea is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth analysis of its biological activity, synthesis methods, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound features a cyclopropyl ring, a furan moiety, and a trifluoromethyl-substituted phenyl group. Its molecular formula is C16H18F3N2O3 with a molecular weight of approximately 350.33 g/mol. The presence of the trifluoromethyl group is particularly noteworthy for its influence on the compound's pharmacological properties.
Synthesis
The synthesis of 1-(2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(trifluoromethyl)phenylurea typically involves several key steps:
- Formation of the Cyclopropyl-Furan Intermediate : The reaction of cyclopropyl bromide with furan in the presence of a base (e.g., sodium hydride).
- Hydroxyethylation : The intermediate is reacted with ethylene oxide to introduce the hydroxyethyl group.
- Urea Formation : Finally, the hydroxyethyl intermediate reacts with trifluoromethyl phenyl isocyanate to yield the desired urea compound.
Antimicrobial Activity
Research indicates that compounds containing trifluoromethyl groups exhibit notable antimicrobial properties. In vitro studies have demonstrated that similar compounds show significant activity against various strains of bacteria, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .
Compound | MIC (µg/mL) | Activity |
---|---|---|
1-(2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(trifluoromethyl)phenylurea | TBD | Antimicrobial |
Related Compound A | 5 | Active against MRSA |
Related Compound B | 10 | Active against S. aureus |
Anti-inflammatory Potential
The compound's structure suggests potential anti-inflammatory activity. Studies on related urea derivatives have shown that they can modulate NF-κB activity, which is crucial in inflammatory responses . The specific effects on NF-κB signaling pathways could provide insights into the anti-inflammatory mechanisms of this compound.
Antitumor Activity
Preliminary investigations into the antitumor properties of structurally related compounds suggest that they may inhibit cancer cell proliferation. For instance, derivatives have shown GI50 values in various cancer cell lines, indicating their potential as anticancer agents .
Cell Line | GI50 (µM) | Activity |
---|---|---|
EKVX (Lung Cancer) | 1.7 | Strong |
OVCAR-4 (Ovarian Cancer) | 25.9 | Moderate |
T-47D (Breast Cancer) | 15.1 | Strong |
The biological activity of 1-(2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(trifluoromethyl)phenylurea is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The compound's ability to form hydrogen bonds and hydrophobic interactions may modulate enzyme activities or receptor signaling pathways relevant to its antimicrobial and anticancer effects .
Case Studies
Several case studies have highlighted the potential applications of similar compounds in drug design:
- Antimicrobial Agents : A study demonstrated that derivatives with trifluoromethyl groups showed enhanced activity against resistant bacterial strains, indicating a promising direction for developing new antibiotics .
- Cancer Therapeutics : Research into urea derivatives has revealed their capacity to inhibit key cancer pathways, suggesting that modifications to the structure can enhance efficacy against specific cancer types .
Properties
IUPAC Name |
1-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O3/c18-17(19,20)12-4-1-2-5-13(12)22-15(23)21-10-16(24,11-7-8-11)14-6-3-9-25-14/h1-6,9,11,24H,7-8,10H2,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHQWAUJJXSKTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)NC2=CC=CC=C2C(F)(F)F)(C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.